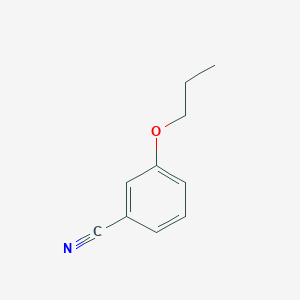

3-Propoxybenzonitrile

Description

This compound is structurally defined by an electron-donating alkoxy group, which influences its electronic and steric properties.

Nitriles like 3-Propoxybenzonitrile are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. The propoxy group enhances solubility in organic solvents and may modulate reactivity in downstream reactions, such as hydrolysis to carboxylic acids or participation in cycloaddition processes .

Properties

IUPAC Name |

3-propoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVMPMWDXLECHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Propoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed:

Oxidation: 3-Propoxybenzoic acid.

Reduction: 3-Propoxybenzylamine.

Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Propoxybenzonitrile and its derivatives have shown potential as intermediates in the synthesis of pharmaceutical compounds. The presence of the nitrile functional group is particularly significant, as it can participate in nucleophilic addition reactions, leading to the formation of biologically active molecules.

Case Study: Antimicrobial Activity

Research indicates that benzonitriles exhibit antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain structural modifications can enhance antibacterial activity, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for synthesizing various substituted benzonitriles and other aromatic compounds.

Experimental Procedure: Synthesis of Substituted Compounds

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution and coupling reactions. For example, when reacted with appropriate electrophiles under controlled conditions, it can yield diverse products such as biaryl compounds and other functionalized aromatic systems .

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Substituted benzonitriles |

| Coupling Reaction | Palladium-catalyzed cross-coupling | Biaryl compounds |

Materials Science

The compound has potential applications in materials science, particularly in the development of specialty chemicals and polymers. Its unique properties allow for the modification of polymer matrices, enhancing their mechanical and thermal stability.

Case Study: Polymer Modification

In a study focusing on polymer composites, this compound was incorporated into a polymer matrix to improve its thermal properties. The results indicated that the inclusion of this compound led to significant enhancements in thermal stability and mechanical strength, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-Propoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its interactions with molecular targets and pathways are determined by the functional groups present and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Nitrobenzonitrile (CAS 619-24-9)

- Structural Features: Contains a nitro (-NO₂) group at the 3-position instead of propoxy.

- Reactivity : The nitro group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at meta/para positions but deactivating it for nucleophilic attacks. This contrasts with the electron-donating propoxy group, which directs electrophiles to ortho/para positions .

- Applications : Primarily used in explosives and dye synthesis. Its hazards include toxicity and environmental persistence, necessitating stringent handling protocols .

3-(3-Thienyl)benzonitrile (CAS 870703-81-4)

- Structural Features : A thiophene ring replaces the propoxy group, introducing sulfur-based heteroaromaticity.

- Electronic Effects : The thienyl group provides π-conjugation and moderate electron-withdrawing effects, differing from the alkoxy group’s inductive electron donation. This alters solubility and redox behavior, making it suitable for optoelectronic materials .

- Applications : Explored in organic semiconductors and ligand design for metal complexes .

3-(3-Oxo-3-phenyl-1-propenyl)benzonitrile (CAS 22966-10-5)

- Structural Features : A propenyl ketone side chain at the 3-position.

- Reactivity : The α,β-unsaturated ketone moiety enables Michael additions and Diels-Alder reactions, which are absent in 3-Propoxybenzonitrile. This compound’s dual functionality (nitrile + ketone) makes it a versatile pharmaceutical intermediate .

- Applications : Used in synthesizing anti-inflammatory agents and kinase inhibitors .

3-(3-Aminopropoxy)benzonitrile (CAS 785760-03-4)

- Structural Features: An amino group (-NH₂) is embedded in the propoxy chain.

- Reactivity: The amino group introduces nucleophilicity and hydrogen-bonding capacity, enabling peptide coupling or Schiff base formation. This contrasts with the inert propoxy group in this compound .

- Applications : Investigated in drug discovery for targeted delivery systems .

Data Table: Comparative Analysis of Key Compounds

| Compound | CAS Number | Molecular Formula | Key Substituent | Key Applications | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₀H₁₁NO | -OCH₂CH₂CH₃ | Pharma intermediates, agrochemicals | Electron donation, ether cleavage |

| 3-Nitrobenzonitrile | 619-24-9 | C₇H₄N₂O₂ | -NO₂ | Explosives, dyes | Electrophilic substitution |

| 3-(3-Thienyl)benzonitrile | 870703-81-4 | C₁₁H₇NS | Thienyl ring | Optoelectronics, ligands | π-Conjugation, redox activity |

| 3-(3-Oxo-3-phenylpropenyl) | 22966-10-5 | C₁₆H₁₁NO | α,β-unsaturated ketone | Anti-inflammatory agents | Michael addition, cycloaddition |

| 3-(3-Aminopropoxy)benzonitrile | 785760-03-4 | C₁₀H₁₂N₂O | -OCH₂CH₂NH₂ | Drug delivery systems | Nucleophilic reactions, H-bonding |

Biological Activity

3-Propoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound, with the molecular formula C11H13NO, features a propoxy group attached to a benzonitrile moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that the compound may inhibit tumor cell proliferation through specific pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may offer protection against neurodegenerative processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes critical for cellular functions, leading to altered metabolic pathways.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, impacting signaling pathways involved in growth and proliferation.

- Oxidative Stress Reduction : The compound may exhibit antioxidant properties, mitigating oxidative stress within cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, suggesting high potency.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that this compound reduced cell viability in a dose-dependent manner. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects. An in silico investigation into the toxic effects of similar compounds suggests that structural analogs can exhibit harmful effects such as neurotoxicity and reproductive dysfunction due to their ability to cross the blood-brain barrier and interact with various biological systems .

Future Directions for Research

Further research is warranted to:

- Validate In Vitro Findings : Experimental validation using animal models to confirm the efficacy and safety profile.

- Explore Mechanistic Pathways : Detailed studies on how this compound interacts with specific enzymes and receptors.

- Investigate Therapeutic Applications : Assess its potential in clinical settings for treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.